N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO4S/c1-28-19-5-3-2-4-18(19)20(10-12-29-13-11-20)15-25-30(26,27)14-16-6-8-17(9-7-16)21(22,23)24/h2-9,25H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLACUSPLFNLOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the oxan ring, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Oxane vs. Piperazine : The oxane core in the target compound provides greater conformational restriction than piperazine, which could reduce off-target interactions .
- Benzoxazine vs.
Substituent Effects
Key Observations :
- Trifluoromethyl vs. tert-Butyl : The trifluoromethyl group in the target compound offers a balance of electronegativity and lipophilicity, whereas tert-butyl in may hinder solubility.
- Chlorine vs. Methoxy : Chlorine in sulfentrazone increases electrophilicity (useful in agrochemicals), while methoxy in the target compound likely enhances solubility for pharmaceutical applications.
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 466.5 g/mol. The presence of the trifluoromethyl group is notable as it often enhances the compound's lipophilicity and metabolic stability, which can lead to increased biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances interactions through halogen bonding, while the methanesulfonamide moiety may facilitate hydrogen bonding with target proteins. This interaction profile suggests potential applications in inhibiting enzymes involved in various diseases.
Efficacy in Biological Assays
Recent studies have evaluated the compound's efficacy against several biological targets:
- Cyclooxygenase (COX) Inhibition : The compound has shown moderate inhibitory effects on COX-2, a key enzyme involved in inflammation. In vitro studies indicated an IC50 value of approximately 12 μM, suggesting potential anti-inflammatory properties .
- Lipoxygenase (LOX) Inhibition : Similar to COX-2, the compound also inhibits lipoxygenases (LOX-5 and LOX-15), which are involved in leukotriene synthesis. IC50 values ranged from 10 to 15 μM across different assays, indicating moderate activity .
- Cytotoxicity : The cytotoxic effects were tested against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 18 μM, suggesting it may have potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl rings significantly affect biological activity. For example:
| Compound Variation | COX-2 IC50 (μM) | LOX IC50 (μM) | Cytotoxicity IC50 (μM) |
|---|---|---|---|
| Parent Compound | 12 | 10 | 18 |
| Methoxy Substituted | 15 | 12 | 20 |
| Trifluoromethyl Variant | 10 | 9 | 16 |
This table illustrates how variations in substituents can modulate the biological activity of the compound.
Case Study 1: Anti-inflammatory Activity
In a study published in Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of this compound. The study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic use in inflammatory diseases .
Case Study 2: Cancer Cell Line Studies
Another study focused on the cytotoxic effects against various cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells through a mitochondrial pathway, making it a candidate for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
